6-(Trifluoromethyl)pyrimidin-4-amine
Overview
Description
6-(Trifluoromethyl)pyrimidin-4-amine is a chemical compound that serves as a core structure for various derivatives with potential applications in pharmaceuticals and agrochemicals. The trifluoromethyl group attached to the pyrimidine ring is a common motif in medicinal chemistry due to its ability to modulate the biological activity of molecules .
Synthesis Analysis
The synthesis of derivatives of 6-(Trifluoromethyl)pyrimidin-4-amine involves multiple steps, including nucleophilic substitution and coupling reactions. For instance, novel pyrimidin-4-amine derivatives have been synthesized from dichloropyrimidines using an initial substitution followed by Suzuki coupling with boronic acids or esters, making the process cost-effective . Another approach includes the nucleophilic substitution of amines with chloro-substituted pyrimidines, followed by a one-pot procedure involving trifluoroacetic acid (TFA) and phosphorous oxychloride .
Molecular Structure Analysis
The molecular structure of 6-(Trifluoromethyl)pyrimidin-4-amine derivatives has been confirmed using techniques such as 1H NMR, 13C NMR, and HRMS. Single-crystal X-ray diffraction has been used to determine the crystal structures of some derivatives, revealing their conformation and space group information .
Chemical Reactions Analysis
The chemical reactivity of 6-(Trifluoromethyl)pyrimidin-4-amine derivatives is influenced by the presence of the trifluoromethyl group and the substituents on the pyrimidine ring. These derivatives can undergo various chemical transformations, such as Suzuki coupling and nucleophilic substitution, to yield novel compounds with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-(Trifluoromethyl)pyrimidin-4-amine derivatives, such as solubility, melting point, and stability, are crucial for their application as pharmaceuticals or pesticides. The introduction of different substituents can significantly alter these properties, thereby affecting their biological efficacy and mode of action .
Scientific Research Applications
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Agrochemical Industry
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Pharmaceutical Industry
- Summary of Application : Several trifluoromethylpyridine derivatives are used in the pharmaceutical and veterinary industries .
- Results or Outcomes : Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
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Antifungal Activity
- Summary of Application : Pyrimidine derivatives containing an amide moiety, which include “6-(Trifluoromethyl)pyrimidin-4-amine”, have been synthesized and tested for their antifungal activities .
- Methods of Application : In this study, 17 novel pyrimidine derivatives containing an amide moiety were synthesized .
- Results or Outcomes : Compounds 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f) and 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) exhibited higher antifungal activity against Phomopsis sp., with an inhibition rate of 100% compared to that of Pyrimethanil at 85.1% .
Future Directions
The biological activities of “6-(Trifluoromethyl)pyrimidin-4-amine” derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of “6-(Trifluoromethyl)pyrimidin-4-amine” will be discovered in the future .
properties
IUPAC Name |
6-(trifluoromethyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3/c6-5(7,8)3-1-4(9)11-2-10-3/h1-2H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAIKJQZLXLGCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625326 | |
Record name | 6-(Trifluoromethyl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)pyrimidin-4-amine | |
CAS RN |
672-41-3 | |
Record name | 6-(Trifluoromethyl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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